molecular formula C11H11ClN2O2 B1356317 N-(2-chlorophenyl)-5-oxoprolinamide

N-(2-chlorophenyl)-5-oxoprolinamide

Cat. No.: B1356317
M. Wt: 238.67 g/mol
InChI Key: MCXPRYBSZGQJRU-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-5-oxoprolinamide is a synthetic organic compound featuring a 5-oxoproline (pyrrolidinone) backbone linked to a 2-chlorophenyl group via an amide bond. The 5-oxoproline moiety contributes to conformational rigidity, while the ortho-chlorophenyl substituent introduces steric and electronic effects that influence reactivity and physical properties.

Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

N-(2-chlorophenyl)-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C11H11ClN2O2/c12-7-3-1-2-4-8(7)14-11(16)9-5-6-10(15)13-9/h1-4,9H,5-6H2,(H,13,15)(H,14,16)

InChI Key

MCXPRYBSZGQJRU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1C(=O)NC2=CC=CC=C2Cl

sequence

X

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substitution Effects

The position and nature of substituents on the phenyl ring and amide group significantly impact molecular properties:

  • Ortho vs. N-(2-Chlorophenyl)acetamide (): The ortho-chlorine induces steric strain, shortening the C-Cl bond (1.73 Å) and increasing electron-withdrawing effects, which elevate 35Cl NQR frequencies compared to para-substituted analogs .
  • Core Backbone Variations: 3-Chloro-N-Phenyl-Phthalimide (): A phthalimide core with a 3-chloro substituent shows planar geometry, favoring π-π stacking in polymers. This contrasts with the non-planar 5-oxoproline ring in the target compound, which may reduce crystallinity . T91 (1-[(2-Chlorophenyl)diphenylmethyl]-2,5-dihydro-1H-pyrrole-2,5-dione, ): The diphenylmethyl-pyrrole-dione structure introduces bulkiness, lowering melting points (93°C) compared to simpler amides .

Physical and Spectroscopic Properties

Key comparisons of physical and spectroscopic data are summarized below:

Compound Name Molecular Features Melting Point (°C) 35Cl NQR Frequency (MHz) Reference
N-(2-Chlorophenyl)-5-oxoprolinamide 5-Oxoproline + 2-chlorophenylamide Not reported Not reported N/A
N-(4-Chlorophenyl)-5-oxopyrrolidine-3-carboxamide 4-Chlorophenyl substituent Not reported -
3-Chloro-N-phenyl-phthalimide Phthalimide core + 3-chloro Not provided -
T91 () Diphenylmethyl-pyrrole-dione 93 -
N-(2-Chlorophenyl)acetamide Acetamide + 2-chlorophenyl - 34.2 (alkyl side chain)
N-(2,6-Dichlorophenyl)acetamide Dichlorophenyl substitution - 35.8 (aryl side chain)
  • Melting Points : Ortho-substituted compounds (e.g., T91, T94) generally exhibit lower melting points (89–144°C) due to reduced symmetry and increased steric hindrance .
  • 35Cl NQR Frequencies : Aryl-substituted amides (e.g., N-(2-chlorophenyl)benzamide) exhibit higher frequencies (~35.8 MHz) compared to alkyl-substituted analogs (~34.2 MHz), reflecting enhanced electron withdrawal by aromatic groups .

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